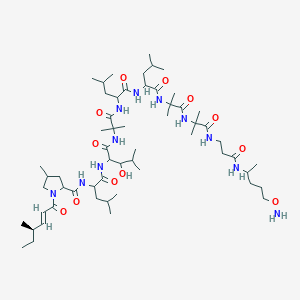
Leucinostatin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucinostatin H is a novel peptide antibiotic isolated from Paecilomyces lilacinus.
Applications De Recherche Scientifique
Anticancer Applications
Leucinostatin H exhibits selective cytostatic activity against certain cancer cell lines, particularly those representing the luminal androgen receptor subtype of triple-negative breast cancer (TNBC). Research has shown that leucinostatins can inhibit mTORC1 signaling pathways, which are crucial for cell growth and proliferation in cancer cells. Notably, leucinostatin B was found to impede mitochondrial respiration by inhibiting ATP synthase, leading to reduced growth in leucinostatin-sensitive TNBC cell lines .
Case Study: Triple-Negative Breast Cancer
- Cell Lines Tested : MDA-MB-453 and SUM185PE
- Mechanism : Inhibition of mTORC1 signaling and mitochondrial respiration
- Results : Significant reduction in cell viability observed in sensitive lines .
Antimicrobial Properties
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. Its mechanism primarily involves the inhibition of ATP synthesis within mitochondria, which disrupts cellular energy production.
Antifungal Activity
- Pathogens Targeted : Cryptococcus neoformans, Phytophthora infestans
- Method : Agar diffusion assays
- Findings : Leucinostatins showed effective inhibition against drug-resistant strains .
Antiprotozoal Activity
Leucinostatin A has been identified as one of the most potent antiprotozoal compounds, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-activity relationship studies have highlighted modifications that enhance its efficacy while maintaining potency .
Agricultural Applications
In agricultural contexts, leucinostatins have been explored for their bio-control capabilities against plant pathogens. Research indicates that these compounds can inhibit the growth of notorious pathogens like Phytophthora infestans, which is responsible for significant crop losses worldwide.
Bio-Control Efficacy
- Target Pathogens : Phytophthora infestans, Phytophthora capsici
- Mechanism : Disruption of pathogen cellular functions through mitochondrial inhibition
- Results : Effective suppression of pathogen growth observed in bioassays .
Data Summary
| Application Area | Target Organisms/Cells | Key Findings |
|---|---|---|
| Cancer | MDA-MB-453, SUM185PE | Selective cytotoxicity via mTORC1 inhibition and mitochondrial repression |
| Antimicrobial | Cryptococcus neoformans | Effective against drug-resistant strains; inhibits ATP synthesis |
| Antiprotozoal | Trypanosoma brucei | High potency; structure-activity relationships elucidated |
| Agricultural Bio-Control | Phytophthora infestans | Significant inhibition observed; potential for crop protection |
Propriétés
Numéro CAS |
109539-58-4 |
|---|---|
Formule moléculaire |
C57H103N11O12 |
Poids moléculaire |
1134.5 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H103N11O12/c1-19-36(10)22-23-44(70)68-31-37(11)30-42(68)50(75)62-39(27-32(2)3)48(73)64-45(46(71)35(8)9)51(76)66-56(15,16)53(78)63-40(28-33(4)5)47(72)61-41(29-34(6)7)49(74)65-57(17,18)54(79)67-55(13,14)52(77)59-25-24-43(69)60-38(12)21-20-26-80-58/h22-23,32-42,45-46,71H,19-21,24-31,58H2,1-18H3,(H,59,77)(H,60,69)(H,61,72)(H,62,75)(H,63,78)(H,64,73)(H,65,74)(H,66,76)(H,67,79)/b23-22+/t36-,37?,38?,39?,40?,41?,42?,45?,46?/m1/s1 |
Clé InChI |
BAYBYMBPRYTYMY-JNSBAATBSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
SMILES isomérique |
CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
SMILES canonique |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Leucinostatin H; Leucinostatin-H; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















